3-Amino-4-chloropyridin-2-OL

Kinase Inhibition Metabolic Disease PDHK4

Select this specific 3-Amino-4-chloropyridin-2-OL regioisomer for its unique tautomeric equilibrium (2-pyridone form) and high pKa (12.39), ensuring optimal membrane permeability. It shows potent, selective PDHK4 inhibition (IC50 21 nM) vs. weak CLIC1 binding (Kd 14,300 nM), reducing off-target effects in metabolic disease and cancer assays. Also a defined starting point for fragment-based TB drug discovery with a clear SAR window against M. tuberculosis DXR and ptpB. Generic 'amino-chloro-pyridine' mixes risk experimental failure—insist on CAS 1198154-61-8.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1198154-61-8
Cat. No. B1526231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloropyridin-2-OL
CAS1198154-61-8
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1Cl)N
InChIInChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9)
InChIKeyUIAAWKLXNNXEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8): A Targeted Pyridinone Scaffold for Kinase and Antibacterial Drug Discovery


3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8) is a heterocyclic organic compound characterized by a pyridine ring bearing an amino group at the 3-position, a chlorine atom at the 4-position, and a hydroxyl group at the 2-position, which can tautomerize to a pyridinone form . Its molecular formula is C₅H₅ClN₂O and its molecular weight is 144.56 g/mol . The compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry, with reported activity in kinase inhibition and antitubercular assays .

Why 3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8) Cannot Be Replaced by Regioisomers or Other Aminochloropyridines


Aminochloropyridines are a broad class of heterocyclic building blocks, but subtle differences in the substitution pattern around the pyridine ring profoundly impact their physicochemical properties and biological target engagement. The specific 3-amino-4-chloro-2-hydroxy arrangement in CAS 1198154-61-8 confers a distinct pKa of 12.39 and a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, which directly influences its hydrogen-bonding capacity and reactivity in medicinal chemistry. Regioisomers such as 4-amino-3-chloropyridin-2-ol (pKa ~10.00) or 3-amino-2-chloropyridin-4-ol exhibit different ionization states and tautomeric preferences. These variations lead to non-interchangeable binding affinities across distinct kinase targets (e.g., PDHK4 IC50 = 21 nM vs. CLIC1 Kd = 14,300 nM) [1] and divergent outcomes in antimicrobial screens. Procurement based solely on molecular formula or generic “amino-chloro-pyridine” descriptors without rigorous attention to CAS registry number and substitution pattern carries a high risk of experimental failure and wasted resources.

Quantitative Differentiation of 3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8) from Comparators: A Data-Driven Procurement Guide


Kinase Inhibition: Potent PDHK4 Engagement (IC50 21 nM) Versus Weak CLIC1 Binding (Kd 14,300 nM)

3-Amino-4-chloropyridin-2-OL demonstrates potent inhibition of Pyruvate Dehydrogenase Kinase 4 (PDHK4) with an IC50 of 21 nM [1]. This is in stark contrast to its much weaker binding affinity for Chloride Intracellular Channel Protein 1 (CLIC1), which shows a Kd of 14,300 nM [2]. The >680-fold selectivity between these two targets highlights the compound's potential for specific pathway modulation. Direct comparative data for regioisomers against PDHK4 or CLIC1 is not publicly available, but the binding data alone demonstrates that the compound is not a promiscuous, non-selective kinase binder; its activity is highly target-dependent, which is a critical factor for assay development and lead optimization.

Kinase Inhibition Metabolic Disease PDHK4

Antitubercular Potential: Differential Activity Across Distinct Mycobacterial Targets

The compound has been evaluated against multiple Mycobacterium tuberculosis targets, revealing a nuanced activity profile. It inhibits M. tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with an IC50 of 8,000 nM [1]. In contrast, it shows much weaker inhibition of M. tuberculosis protein tyrosine phosphatase B (ptpB) with an IC50 of 440 nM [2] or even 5,900 nM [3] depending on the assay. While all values are in the micromolar range, the ~18-fold difference in potency between the two assays (8,000 nM vs. 440 nM) and the variability in ptpB data suggest that the compound's activity is both target-specific and potentially assay-condition dependent. This pattern is distinct from many broad-spectrum antibacterial screening hits.

Antitubercular Agents Infectious Disease DXR Inhibition

Regioisomeric Differentiation: Distinct pKa Value (12.39) vs. 4-Amino-3-chloropyridin-2-ol (pKa 10.00)

The predicted acid dissociation constant (pKa) of 3-Amino-4-chloropyridin-2-OL is 12.39 , reflecting the acidity of the hydroxyl group in the pyridin-2-ol/pyridin-2(1H)-one system. In comparison, the regioisomer 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8) exhibits a predicted pKa of 10.00 . This 2.39 pKa unit difference corresponds to a ~245-fold difference in the concentration of the deprotonated (anionic) species at physiological pH, which directly impacts hydrogen bonding, solubility, membrane permeability, and metal chelation ability. The melting point of the comparator (164-167 °C) is also experimentally defined, whereas the target compound's melting point is not reported, indicating a distinct solid-state behavior.

Physicochemical Properties Medicinal Chemistry Tautomerism

Boiling Point and Density Differentiation from Regioisomers

The predicted boiling point of 3-Amino-4-chloropyridin-2-OL is 381.2 °C at 760 mmHg, with a density of 1.5 g/cm³ . The regioisomer 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8) exhibits a significantly lower predicted boiling point of 269.4 °C at 760 mmHg and a density of 1.45 g/cm³ . The 111.8 °C difference in boiling points is substantial and reflects the impact of the substitution pattern on intermolecular hydrogen bonding networks, likely due to the different tautomeric preferences (2-pyridinol vs. 2-pyridinone dominant forms) and crystal packing.

Physical Properties Purification Formulation

Tautomeric Equilibrium: Pyridin-2-ol/Pyridin-2(1H)-one Interconversion

The 2-hydroxy substituent on the pyridine ring of 3-Amino-4-chloropyridin-2-OL allows for a well-established tautomeric equilibrium between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. This is reflected in the alternative IUPAC name 3-Amino-4-chloro-2(1H)-pyridinone . This tautomerism is a defining feature of the compound class and is supported by its relatively high pKa (12.39) , which indicates a predominance of the lactam form in neutral aqueous solution. In contrast, regioisomers with hydroxyl groups at the 3- or 4-positions lack this specific 2-pyridone tautomerism, leading to different hydrogen-bond donor/acceptor patterns and metal-chelating abilities.

Tautomerism Reactivity Drug Design

Optimal Research and Industrial Applications for 3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8) Based on Evidence


Kinase Inhibitor Discovery for Metabolic Diseases (e.g., Diabetes, Cancer Metabolism)

Given its potent and selective inhibition of PDHK4 (IC50 = 21 nM) [1] and significantly weaker binding to CLIC1 (Kd = 14,300 nM) [2], this compound is a strong candidate for chemical probe development targeting PDHK4 in metabolic diseases such as type 2 diabetes and in cancers where PDHK4 is overexpressed to support the Warburg effect. Its defined selectivity window reduces the likelihood of confounding off-target effects in cellular assays, making it a more reliable tool for target validation studies compared to less-characterized kinase inhibitor fragments.

Mycobacterial Enzyme Profiling and Antitubercular Lead Optimization

The differential inhibition profile against M. tuberculosis DXR (IC50 = 8,000 nM) and ptpB (IC50 = 440 nM) [3][4] positions this compound as a useful starting point for fragment-based drug discovery against tuberculosis. While the absolute potency is modest, the ~18-fold difference in activity between two essential bacterial enzymes provides a clear structure-activity relationship (SAR) starting point for medicinal chemists aiming to improve potency and selectivity for either target. This targeted activity distinguishes it from broader, non-specific screening hits.

Medicinal Chemistry Building Block Requiring High pKa and Tautomeric Control

With a predicted pKa of 12.39 and a well-defined 2-pyridone tautomeric form, this compound is ideally suited for medicinal chemistry applications where the 2-pyridone motif is a required pharmacophore, such as in the design of metal-chelating inhibitors or as a bioisostere for carboxylic acids or amides. Its high pKa ensures that the compound remains predominantly unionized at physiological pH, which can be advantageous for passive membrane diffusion and for avoiding unwanted interactions with acidic residues in protein binding pockets. The regioisomer 4-Amino-3-chloropyridin-2-ol (pKa 10.00) would not offer the same ionization profile and therefore is not a suitable substitute.

Synthetic Intermediate in High-Boiling-Point Reactions

The predicted high boiling point of 381.2 °C at 760 mmHg makes this compound a suitable intermediate for reactions requiring elevated temperatures without significant loss due to evaporation, provided decomposition does not occur. This property is particularly relevant in high-throughput parallel synthesis where reaction conditions are often standardized and a wider temperature window offers greater operational flexibility. The regioisomer 4-Amino-3-chloropyridin-2-ol, with a predicted boiling point of 269.4 °C , would be less suitable for such high-temperature applications, potentially limiting synthetic options.

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